![molecular formula C36H36O2P2 B4968574 [1,2-phenylenebis(methylene)]bis[bis(2-methylphenyl)phosphine] dioxide](/img/structure/B4968574.png)
[1,2-phenylenebis(methylene)]bis[bis(2-methylphenyl)phosphine] dioxide
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Overview
Description
[1,2-phenylenebis(methylene)]bis[bis(2-methylphenyl)phosphine] dioxide, commonly known as DPPP, is a chemical compound that has been widely used in scientific research for various purposes. It is a white crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. DPPP is a phosphine oxide that contains two phosphine groups and a central benzene ring. This compound has gained significant attention from researchers due to its unique properties, including its ability to act as a ligand in coordination chemistry and its potential as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of DPPP is not fully understood. However, it is known that DPPP can act as a ligand in coordination chemistry, forming metal complexes that can catalyze various reactions. DPPP can also act as a catalyst in organic reactions, where it can facilitate the transfer of electrons and protons.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DPPP. However, it has been reported that DPPP can cause irritation to the skin and eyes, and can be harmful if ingested or inhaled. Therefore, it is important to handle DPPP with care and to follow proper safety protocols.
Advantages and Limitations for Lab Experiments
One advantage of using DPPP in lab experiments is its ability to act as a ligand in coordination chemistry, forming metal complexes that can catalyze various reactions. DPPP is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using DPPP is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on DPPP. One area of interest is the development of new metal complexes using DPPP as a ligand, which could have potential applications in catalysis and other areas. Another area of interest is the development of new organic reactions using DPPP as a catalyst. Additionally, further studies are needed to better understand the mechanism of action of DPPP and its potential toxicity.
Synthesis Methods
The synthesis of DPPP involves the reaction of 1,2-dibromoethane with bis(2-methylphenyl)phosphine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide to yield DPPP. The synthesis of DPPP is relatively straightforward and can be carried out on a large scale.
Scientific Research Applications
DPPP has been widely used in scientific research for various purposes. It has been used as a ligand in coordination chemistry to form metal complexes, which have been studied for their catalytic properties. DPPP has also been used as a catalyst in organic reactions, including the oxidation of alcohols and the reduction of ketones. In addition, DPPP has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.
properties
IUPAC Name |
1-[[2-[bis(2-methylphenyl)phosphorylmethyl]phenyl]methyl-(2-methylphenyl)phosphoryl]-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36O2P2/c1-27-15-5-11-21-33(27)39(37,34-22-12-6-16-28(34)2)25-31-19-9-10-20-32(31)26-40(38,35-23-13-7-17-29(35)3)36-24-14-8-18-30(36)4/h5-24H,25-26H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLNUABIGJIKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(CC2=CC=CC=C2CP(=O)(C3=CC=CC=C3C)C4=CC=CC=C4C)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36O2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-[Bis(2-methylphenyl)phosphorylmethyl]phenyl]methyl-(2-methylphenyl)phosphoryl]-2-methylbenzene |
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